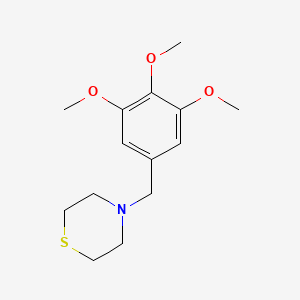

4-(3,4,5-trimethoxybenzyl)thiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3,4,5-trimethoxyphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-16-12-8-11(9-13(17-2)14(12)18-3)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUFRRKOUKXMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,4,5 Trimethoxybenzyl Thiomorpholine and Its Analogues

Strategies for the Construction of the Thiomorpholine (B91149) Ring System

The thiomorpholine scaffold, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a crucial component of various biologically active compounds. jchemrev.comjchemrev.comresearchgate.net Its synthesis can be achieved through several established routes, which can be adapted for the preparation of N-substituted derivatives like 4-(3,4,5-trimethoxybenzyl)thiomorpholine.

The construction of the thiomorpholine ring has been approached through various synthetic strategies, often involving the formation of carbon-sulfur and carbon-nitrogen bonds to close the heterocyclic ring. jchemrev.com Some common methods include:

From Diethanolamine (B148213): One classical approach involves the transformation of diethanolamine. This method generates an amino-mustard species, which then undergoes cyclization upon treatment with a sulfur source like sodium sulfide (B99878) to form the thiomorpholine ring. acs.orgnih.gov

From Mercaptoethanol and Aziridine (B145994): Another strategy utilizes the reaction of 2-mercaptoethanol (B42355) with aziridine. The resulting intermediate is converted to 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized using a base such as triethylamine (B128534) (Et3N) to yield thiomorpholine. acs.orgnih.gov

From Ethyl Mercaptoacetate (B1236969) and Aziridine: This method involves the reaction of ethyl mercaptoacetate with aziridine to produce thiomorpholin-3-one. Subsequent reduction of the ketone functionality, typically with a reducing agent like lithium aluminum hydride (LiAlH4), affords the saturated thiomorpholine ring. acs.orgnih.gov

Intramolecular Hydrothioalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to provide thiomorpholines in good yields. organic-chemistry.orgorganic-chemistry.org

Photochemical Thiol-Ene Reaction: A more recent and efficient method involves a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride. This continuous flow process, utilizing a photocatalyst, produces a half-mustard intermediate that undergoes base-mediated cyclization to form thiomorpholine in high yield. acs.orgnih.govresearchgate.net

These general methods provide a foundation for accessing the core thiomorpholine structure, which can then be functionalized.

Many of the general synthetic approaches for thiomorpholine can be adapted to directly produce N-substituted derivatives. jchemrev.com This is often achieved by starting with an appropriately substituted precursor. For instance, in methods involving amines, using a primary amine bearing the desired substituent (in this case, a 3,4,5-trimethoxybenzyl group) would lead directly to the N-substituted thiomorpholine.

Alternatively, and more commonly for a specific N-substituent like the 3,4,5-trimethoxybenzyl group, the unsubstituted thiomorpholine is first synthesized and then the substituent is introduced in a separate step. This two-step approach is often more versatile and allows for the synthesis of a variety of analogues from a common intermediate. The synthesis of N-substituted piperazine (B1678402) and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines has been reported, showcasing the coupling of thiomorpholine with other molecular scaffolds. nih.gov

Approaches for the Introduction of the 3,4,5-Trimethoxybenzyl Moiety

Once the thiomorpholine ring is formed, the 3,4,5-trimethoxybenzyl group can be introduced onto the nitrogen atom through several standard organic reactions.

Nucleophilic substitution is a direct and widely used method for N-alkylation of secondary amines like thiomorpholine. This reaction involves the nucleophilic attack of the thiomorpholine nitrogen on an electrophilic carbon atom of a 3,4,5-trimethoxybenzyl derivative.

A common strategy employs 3,4,5-trimethoxybenzyl chloride as the electrophile. The reaction of thiomorpholine with 3,4,5-trimethoxybenzyl chloride, typically in the presence of a base to neutralize the generated hydrochloric acid, yields this compound. nih.gov This condensation reaction has been successfully used to synthesize various 3,4,5-trimethoxybenzyl derivatives of different amines. nih.gov Similarly, nucleophilic aromatic substitution reactions have been used to synthesize N-aryl thiomorpholines, such as 4-(4-nitrophenyl)thiomorpholine (B1608610) from 4-fluoronitrobenzene and thiomorpholine. mdpi.com These established protocols for N-arylation and N-alkylation highlight the feasibility of this approach for the target compound.

Table 1: Examples of Nucleophilic Substitution for N-Functionalization of Amines

| Amine | Electrophile | Product | Reference |

|---|---|---|---|

| Thiomorpholine | 4-Fluoronitrobenzene | 4-(4-Nitrophenyl)thiomorpholine | mdpi.com |

| Piperidine (B6355638) | 3,4,5-Trimethoxybenzyl chloride | 1-(3,4,5-Trimethoxybenzyl)piperidine | nih.gov |

| Morpholine (B109124) | 3,4,5-Trimethoxybenzyl chloride | 4-(3,4,5-Trimethoxybenzyl)morpholine | nih.gov |

Reductive amination is another powerful method for forming carbon-nitrogen bonds and can be employed to synthesize this compound. masterorganicchemistry.comwikipedia.orglibretexts.org This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of the target compound, thiomorpholine would be reacted with 3,4,5-trimethoxybenzaldehyde. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the starting aldehyde. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comharvard.edu This method is highly versatile and tolerates a wide range of functional groups. harvard.edunih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of carbonyls; effective at mildly acidic pH. | masterorganicchemistry.comwikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective; often used for a wide range of substrates, including less reactive amines. | harvard.edu |

While not directly leading to this compound, esterification and amidation reactions are crucial for synthesizing related derivatives and analogues where the thiomorpholine moiety is linked via an ester or amide bond. For instance, new amide derivatives of thiomorpholine carboxylate have been synthesized by treating the corresponding ester with various amines. indexcopernicus.com

The synthesis of amides can be achieved by reacting an activated carboxylic acid (such as an acid chloride) or an ester with an amine. sphinxsai.com These reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening. For example, the synthesis of amide derivatives often involves the reaction of substituted anilines with amino acid esters. sphinxsai.com These methodologies could be adapted to connect a thiomorpholine ring to a 3,4,5-trimethoxyphenyl-containing carboxylic acid or vice versa, expanding the range of accessible analogues.

Specific Synthetic Pathways for this compound

The primary route for synthesizing this compound involves the nucleophilic substitution reaction between thiomorpholine and a suitable 3,4,5-trimethoxybenzyl halide.

While a specific one-pot synthesis for this compound is not extensively documented, related systems demonstrate the feasibility of such approaches for creating complex heterocyclic molecules. One-pot syntheses are advantageous as they reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. nih.gov

For instance, one-pot procedures have been developed for the synthesis of various thiomorpholine derivatives. These often involve sequential reactions where multiple transformations occur in a single reaction vessel. An example is the synthesis of coumarin-thiomorpholine conjugates, where a cascade reaction is initiated to build the core structure, followed by the introduction of the thiomorpholine moiety, all within a single pot. acs.org Another relevant one-pot method involves the reaction of hydroxypyrazoles with benzyl (B1604629) bromides, followed by a palladium-catalyzed C-H arylation to assemble a tricyclic system, using the same solvent and base for both steps. nih.gov Similarly, one-pot sequential synthesis has been used to create complex tetrasubstituted thiophenes from isothiocyanates and diketones, where a sulfur ylide-like intermediate is generated in situ. beilstein-journals.orgnih.gov These examples highlight the potential for developing a streamlined one-pot synthesis for the target compound by combining the formation of the N-benzyl bond with other synthetic steps.

The most direct synthesis of this compound relies on two key building blocks:

Thiomorpholine : This saturated heterocyclic amine serves as the nucleophile. The synthesis of the thiomorpholine ring itself can be achieved through various methods, such as the reaction of diethanolamine with sodium sulfide or via a modern continuous flow process involving a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride. nih.govresearchgate.netjchemrev.com

3,4,5-trimethoxybenzyl chloride (or bromide) : This electrophilic precursor provides the benzyl group. The condensation of 3,4,5-trimethoxybenzyl chloride with various secondary amines, such as piperidine and morpholine, is a well-established reaction, yielding the corresponding N-benzyl derivatives. nih.gov The general method involves reacting the benzyl halide with the amine under basic conditions. researchgate.net

The fundamental reaction is a nucleophilic N-alkylation where the secondary amine of the thiomorpholine ring attacks the benzylic carbon of the 3,4,5-trimethoxybenzyl halide, displacing the halide ion to form the desired product. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

Significant academic effort has been directed towards optimizing the reaction conditions for the N-alkylation of amines to maximize product yields and reaction efficiency. Studies have systematically investigated variables such as catalysts, solvents, temperature, reaction time, and the nature of reactants.

A notable study explored the direct N-alkylation of thiomorpholine using various benzylic alcohols, which are often more stable and readily available than benzyl halides. sci-hub.se This borrowing hydrogen methodology requires a catalyst to facilitate the transformation. The optimization process for the reaction between benzyl alcohol and thiomorpholine is detailed in the table below.

| Entry | Catalyst (1.0 mol%) | Additives | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | RuCl3·nH2O | - | 150 | 5 | Trace |

| 2 | RuCl2(PPh3)3 | - | 150 | 5 | Trace |

| 3 | [Ru(p-cymene)Cl2]2 | - | 150 | 5 | No Reaction |

| 4 | [CpIrCl2]2 | K2CO3 | 150 | 5 | No Reaction |

| 5 | RuCl2(CH3CN)(CO)(PPh3)2 | - | 150 | 5 | 57 |

| 6 | RuCl2(H2O)(CO)(PPh3)2 | - | 150 | 5 | 71 |

| 7 | RuCl2(H2O)(CO)(PPh3)2 | - (Reactant Ratio 5:1) | 150 | 5 | 95 |

Data sourced from a study on Ruthenium-catalyzed N-alkylation. sci-hub.se The optimal conditions found involved using RuCl2(H2O)(CO)(PPh3)2 as the catalyst with a 5:1 molar ratio of benzyl alcohol to thiomorpholine, resulting in a 95% isolated yield.

Further research has demonstrated the scope of this optimized method with various substituted benzylic alcohols, including those with electron-donating and electron-withdrawing groups. The results show that the electronic properties of the substituents on the aromatic ring can influence the reaction yield.

| Entry | Alcohol Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | 4-Benzylthiomorpholine | 95 |

| 2 | 4-Methylbenzyl alcohol | 4-(4-Methylbenzyl)thiomorpholine | 92 |

| 3 | 4-Methoxybenzyl alcohol | 4-(4-Methoxybenzyl)thiomorpholine | 91 |

| 4 | 3,5-Dimethoxybenzyl alcohol | 4-(3,5-Dimethoxybenzyl)thiomorpholine | 93 |

| 5 | 4-Chlorobenzyl alcohol | 4-(4-Chlorobenzyl)thiomorpholine | 85 |

| 6 | 4-(Trifluoromethyl)benzyl alcohol | 4-(4-(Trifluoromethyl)benzyl)thiomorpholine | 78 |

Yields obtained under the optimized reaction conditions: alcohol (5.0 mmol), thiomorpholine (1.0 mmol), and RuCl2(H2O)(CO)(PPh3)2 (1.0 mol%) at 150 °C for 5 hours under N2. sci-hub.se

General optimization strategies from related syntheses also provide valuable insights. For example, in the synthesis of N-arylsulfonylimines, variables such as solvent, the presence of a base, and reaction time were systematically altered to achieve a 96% yield. researchgate.net Similarly, the synthesis of dihydrobenzofuran neolignans was optimized by screening different oxidants, solvents, and reaction times, reducing the required time from 20 hours to 4 hours without compromising the yield. scielo.br These principles—screening catalysts, solvents, bases, temperature, and reactant stoichiometry—are directly applicable to enhancing the synthesis of this compound.

Structural Elucidation and Advanced Characterization of 4 3,4,5 Trimethoxybenzyl Thiomorpholine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methodologies are indispensable for the elucidation of molecular structures. Through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive structural profile of 4-(3,4,5-trimethoxybenzyl)thiomorpholine can be constructed.

NMR spectroscopy provides granular insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The trimethoxybenzyl group would show a singlet for the two aromatic protons and two singlets for the methoxy (B1213986) groups. The thiomorpholine (B91149) ring protons would appear as multiplets, and the benzylic protons as a singlet. Based on data from analogous structures, the expected chemical shifts are detailed in Table 1. mdpi.com

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.5 | s | 2H |

| Methoxy-H (para) | ~3.85 | s | 3H |

| Methoxy-H (meta) | ~3.75 | s | 6H |

| Benzylic-CH₂ | ~3.5 | s | 2H |

| Thiomorpholine-H (adjacent to N) | ~2.7 | t | 4H |

| Thiomorpholine-H (adjacent to S) | ~2.6 | t | 4H |

Note: Predicted values are based on analyses of structurally similar compounds. 's' denotes singlet, 't' denotes triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to show distinct peaks for the aromatic, methoxy, benzylic, and thiomorpholine carbons. The predicted chemical shifts, extrapolated from related trimethoxyphenyl and thiomorpholine derivatives, are presented in Table 2. mdpi.com

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-O) | ~153 |

| Aromatic C (quaternary, C-C) | ~137 |

| Aromatic C (quaternary, C-C) | ~131 |

| Aromatic C-H | ~105 |

| Benzylic CH₂ | ~63 |

| Methoxy C (para) | ~61 |

| Methoxy C (meta) | ~56 |

| Thiomorpholine C (adjacent to N) | ~54 |

| Thiomorpholine C (adjacent to S) | ~28 |

Note: Predicted values are based on analyses of structurally similar compounds.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-O stretching from the methoxy groups, and C-N and C-S stretching from the thiomorpholine ring. The anticipated IR absorption bands are summarized in Table 3.

Interactive Data Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1250-1200 and 1050-1000 | Strong |

| C-N Stretch (Aliphatic Amine) | 1250-1020 | Medium |

| Aromatic C=C Bending | 1600 and 1475 | Medium |

| C-S Stretch | 800-600 | Weak-Medium |

Note: Predicted values are based on established group frequency correlations.

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₄H₂₁NO₃S), the molecular weight is 299.12 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 299. A high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern is expected to involve the cleavage of the benzylic C-N bond, leading to characteristic fragment ions.

Interactive Data Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Structure |

| [M]⁺ | 299 | C₁₄H₂₁NO₃S⁺ |

| [M - C₄H₈NS]⁺ | 196 | [C₁₀H₁₂O₃]⁺ (Trimethoxybenzyl cation) |

| [M - C₇H₇O₃]⁺ | 102 | [C₄H₈NS]⁺ (Thiomorpholine fragment) |

Note: Predicted fragmentation is based on common fragmentation pathways for similar structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation and packing from related structures, such as that of 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.com

The thiomorpholine ring is expected to adopt a stable chair conformation, which is the low-energy conformation for six-membered saturated heterocyclic rings. mdpi.com The bulky 3,4,5-trimethoxybenzyl group attached to the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance. This arrangement would result in a specific stereochemistry for the molecule in its crystalline form.

Computational Chemistry for Structural and Conformational Insights

Computational approaches offer a microscopic view of molecular systems, enabling the prediction of geometries, energies, and various other physicochemical properties.

Density Functional Theory (DFT) has emerged as a standard method in quantum chemistry for the accurate prediction of molecular structures and properties. nih.gov DFT calculations are employed to determine the optimized geometry of this compound, providing data on bond lengths, bond angles, and torsion angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

For analogous compounds, such as 4-(4-nitrophenyl)thiomorpholine, DFT calculations have been used to compare the optimized molecular structure with the one found in the crystal lattice. mdpi.comjchemrev.com Such studies often reveal that intermolecular interactions in the solid state can influence the molecular conformation, leading to differences between the calculated gas-phase structure and the experimental solid-state structure. mdpi.com For instance, in the case of 4-(4-nitrophenyl)thiomorpholine, the orientation of the nitrophenyl group with respect to the thiomorpholine ring was found to differ between the DFT-optimized structure and the crystal structure. mdpi.com

While specific DFT data for this compound is not available in the cited literature, a hypothetical table of optimized geometric parameters based on typical values for similar fragments is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (thiomorpholine) | 1.82 Å |

| C-N (thiomorpholine) | 1.47 Å | |

| C-C (benzyl) | 1.52 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | C-S-C (thiomorpholine) | 98.0° |

| C-N-C (thiomorpholine) | 112.0° | |

| Torsion Angle | C-C-N-C | 175.0° |

This analysis provides a "fingerprint" plot, which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) and outside the surface (de). The distribution and color-coding of these plots offer a quantitative summary of the types and relative significance of different intermolecular contacts.

In the context of this compound, one could anticipate the presence of various weak intermolecular interactions, including C-H···O and C-H···π interactions, which would be quantifiable through Hirshfeld analysis. A hypothetical breakdown of intermolecular contacts for this compound is presented in the table below.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Contribution (%) |

| H···H | 55.0 |

| C···H/H···C | 25.0 |

| O···H/H···O | 15.0 |

| S···H/H···S | 3.0 |

| Other | 2.0 |

Pharmacological Profiling and Mechanistic Investigations in Vitro of 4 3,4,5 Trimethoxybenzyl Thiomorpholine and Its Analogues

In Vitro Antiproliferative and Anticancer Activities

Analogues featuring the 3,4,5-trimethoxyphenyl group have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are often evaluated using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were evaluated for their anticancer effects. One of the most potent compounds in this series, designated 9p, showed significant activity against HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines. nih.gov Similarly, chalcones bearing a 3,4,5-trimethoxylated A ring have been synthesized and tested against colorectal cancer cell lines (HCT116) and prostate cancer cells. nih.gov An indolyl chalcone (B49325) from this group, compound 10, exhibited excellent activity with IC₅₀ values less than 50 nM against the tested cell lines. nih.gov

Another study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives also reported potent antiproliferative activity. The most active compound in this series, 4g, displayed IC₅₀ values in the nanomolar range (16–23 nM) against a panel of cancer cells. nih.gov A ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone hybrid (CCH) also showed concentration- and time-dependent reduction in the viability of human HepG2 (hepatocellular carcinoma) and MCF-7 cells. nih.gov

The table below summarizes the reported antiproliferative activities of various analogues containing the 3,4,5-trimethoxyphenyl moiety across different cancer cell lines.

| Compound Class | Specific Analogue | Cancer Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | HeLa | Data not specified | nih.gov |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | MCF-7 | Data not specified | nih.gov |

| 3,4,5-Trimethoxylated Chalcones | Indolyl Chalcone 10 | HCT116, HT-29, DU145, PC3 | <0.05 | nih.gov |

| 3,4,5-Trimethoxylated Chalcones | Chromonyl Chalcone 13 | HCT116, HT-29, DU145, PC3 | 2.6-5.1 | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes | Compound 4g | Various | 0.016-0.023 | nih.gov |

| Stilbenoids | 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | 0.03 | nih.gov |

The anticancer effects of 4-(3,4,5-trimethoxybenzyl)thiomorpholine analogues are attributed to several distinct mechanisms of action at the cellular level.

A primary mechanism of action for many compounds containing the 3,4,5-trimethoxyphenyl group is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. mdpi.comresearchgate.net

Studies have shown that the 3,4,5-trimethoxyphenyl moiety is a crucial structural requirement for this activity, mimicking the A-ring of colchicine. medchemexpress.comnih.gov For example, the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative 9p was found to inhibit tubulin polymerization in a concentration-dependent manner, similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Likewise, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov One such derivative, compound 4g, was a potent inhibitor with an IC₅₀ of 0.67 µM in a tubulin polymerization assay. nih.gov This inhibition of microtubule formation ultimately disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com

By disrupting microtubule dynamics, analogues of this compound effectively halt the cell division process. This interference leads to an accumulation of cells in the G2/M phase of the cell cycle. medsci.orgfrontiersin.org This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.

Numerous studies have confirmed this effect. A 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid was shown to induce cell cycle arrest at the G2/M stage in both HepG2 and MCF-7 cells. nih.gov Similarly, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives caused K562 cancer cells to arrest in the G2/M phase. nih.gov Flow cytometry analysis of HeLa cells treated with the pyridine (B92270) analogue 9p also revealed a significant increase in the cell population in the G2/M phase. nih.gov This cell cycle blockade prevents cancer cell proliferation and can trigger downstream apoptotic pathways. medsci.orgnih.gov

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. nih.gov Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.goved.ac.uk While tubulin is a primary target for many 3,4,5-trimethoxyphenyl-containing compounds, some analogues have also been investigated for their ability to inhibit protein kinases.

Tyrosine kinases, a major class of protein kinases, can be categorized as receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). nih.gov Inhibitors can bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. nih.gov For example, in a study designing novel inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2), a compound (designated as 6) containing a 3,4,5-trimethoxyphenyl group exhibited strong inhibition of the kinase. nih.gov Other research on 4-amino-thieno[2,3-d]pyrimidine derivatives as potential inhibitors of receptors like VEGFR and EGFR has also been conducted, highlighting the versatility of scaffolds that can be combined with the trimethoxyphenyl moiety. mdpi.comresearchgate.net This suggests that in addition to microtubule disruption, kinase inhibition may represent another avenue through which analogues of this compound can exert their anticancer effects.

While less commonly reported for this specific class of compounds, interaction with DNA represents another potential mechanism for anticancer activity. Some heterocyclic molecules have been shown to bind to DNA, primarily through intercalation. nih.gov This mode of action involves the insertion of a planar molecule between the base pairs of the DNA double helix. Such an interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Mechanisms of Action

In Vitro Anti-Inflammatory Activities

The anti-inflammatory potential of compounds can be assessed in vitro by examining their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition Profiling (COX-1, COX-2)

Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govmdpi.com

The 3,4,5-trimethoxybenzyl moiety is a structural feature found in compounds known to exhibit selective COX-2 inhibitory activity. mdpi.com Furthermore, the conjugation of this moiety to non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their COX-2 inhibition. mdpi.comnih.gov While the thiomorpholine (B91149) scaffold itself is part of various pharmacologically active molecules, specific data on its direct influence on COX inhibition is not detailed in the provided results. jchemrev.comresearchgate.net

Despite the presence of the 3,4,5-trimethoxybenzyl group in the target molecule, specific experimental data for the COX-1 and COX-2 inhibitory activity of This compound were not available in the searched literature. Therefore, a quantitative comparison with standard drugs cannot be provided at this time.

Table 1: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Data

| Compound | Test System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases are enzymes that catalyze the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic responses. Inhibition of the 5-LOX pathway is another important target for anti-inflammatory drug discovery. nih.gov Some thiophene (B33073) derivatives, which are structurally related to thiomorpholine, have been reported to inhibit the 5-LOX enzyme. nih.gov Additionally, some NSAID derivatives conjugated with a 3,4,5-trimethoxybenzyl moiety have been evaluated for their lipoxygenase inhibitory potential. nih.gov

However, specific studies detailing the in vitro inhibitory effects of This compound on lipoxygenase enzymes were not found in the available literature.

Table 2: In Vitro Lipoxygenase (LOX) Inhibition Data

| Compound | Test System | LOX IC50 (µM) |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

In Vitro Antimicrobial Activities

The thiomorpholine scaffold is recognized for its role in the development of antimicrobial agents. jchemrev.comresearchgate.net Derivatives of this heterocyclic system have been investigated for their efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial potential of new chemical entities is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Thiomorpholine derivatives have been reported to possess antibacterial activity. jchemrev.comresearchgate.net

Specific MIC values for This compound against common Gram-positive and Gram-negative bacterial strains were not found in the reviewed literature.

Table 3: In Vitro Antibacterial Efficacy (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Antifungal Efficacy

Similar to antibacterial screening, the antifungal activity of a compound is assessed by determining its MIC against various fungal pathogens. The thiomorpholine nucleus is a component of some compounds with antifungal properties. jchemrev.comresearchgate.net

No specific data regarding the antifungal efficacy (MIC values) of This compound against fungal strains such as Candida albicans or Aspergillus niger were identified in the available research.

Table 4: In Vitro Antifungal Efficacy (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus niger |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

Antimycobacterial Potential

Tuberculosis remains a significant global health issue, and the discovery of new antimycobacterial agents is crucial. nih.gov The thiomorpholine scaffold has been incorporated into molecules designed as potential inhibitors of Mycobacterium tuberculosis. jchemrev.comnih.gov For instance, certain 2-(thiophen-2-yl)dihydroquinolines coupled with a thiomorpholine moiety have been synthesized and evaluated for their antimycobacterial activity. nih.gov

Despite the known antimycobacterial potential of some thiomorpholine analogues, specific in vitro data on the antimycobacterial activity of This compound against Mycobacterium tuberculosis strains were not available in the consulted sources.

Table 5: In Vitro Antimycobacterial Potential (MIC in µg/mL)

| Compound | Mycobacterium tuberculosis H37Rv |

|---|---|

| This compound | Data Not Available |

Exploration of Other Reported Biological Activities of Thiomorpholine Derivatives

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. jchemrev.comjchemrev.com Its versatility has led to the synthesis and evaluation of numerous derivatives, revealing significant potential in various therapeutic areas. researchgate.net This section explores the diverse biological activities reported for thiomorpholine derivatives, highlighting their potential as antimicrobial, anti-inflammatory, antioxidant, hypolipidemic, and anticancer agents, among others.

Thiomorpholine and its analogues have proven to be bioactive against a multitude of molecular targets, making them indispensable in the drug discovery process. jchemrev.comjchemrev.com The incorporation of the thiomorpholine ring can enhance the biological activity of parent compounds and introduce novel pharmacological properties. nih.gov

A broad spectrum of biological activities has been attributed to thiomorpholine derivatives, including:

Antimicrobial (antibacterial and antifungal) activity fortunejournals.comproquest.com

Anti-inflammatory activity jchemrev.comnih.gov

Antioxidant activity jchemrev.comnih.gov

Hypolipidemic and anticholesterolemic activity nih.govnih.govresearchgate.net

Anticancer activity jchemrev.comnih.gov

Antitubercular activity jchemrev.comjchemrev.com

Antiprotozoal activity jchemrev.comjchemrev.com

Antimalarial activity jchemrev.comjchemrev.com

Dipeptidyl peptidase IV (DPP-IV) inhibitory activity for the treatment of type 2 diabetes mellitus jchemrev.comjchemrev.com

Urease inhibitory activity jchemrev.comjchemrev.com

Acetylcholinesterase inhibitory activity jchemrev.comjchemrev.com

Retinal protector activity jchemrev.comjchemrev.com

The following table provides a summary of the diverse biological activities exhibited by various thiomorpholine derivatives, showcasing the breadth of their therapeutic potential.

| Biological Activity | Compound/Derivative Series | Key Findings |

| Antimicrobial | C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine | Good in vitro potency against gram-positive bacteria. jchemrev.com |

| 4–thiomorpholin–4ylbenzohydrazide derivatives | Screened for activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. fortunejournals.com | |

| Nickel complex [Ni(S-Mor-adtp)2] nano-dispersed in a silica (B1680970) matrix | Demonstrated inhibition to the growth of Staphylococcus aureus. ingentaconnect.com | |

| Anti-inflammatory | Amides of non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine | Preserved or augmented the anti-inflammatory activity of the parent NSAIDs. nih.gov |

| Thiomorpholine derivatives of NSAIDs | Reduced carrageenan-induced rat paw edema by 31-60%. researchgate.net | |

| Antioxidant | Thiomorpholine derivatives with an antioxidant N-substituent | Inhibited ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids with IC50 values as low as 7.5 µM. jchemrev.comnih.gov |

| Schiff base and β-lactam derivatives of thiomorpholine | Compounds 8a, 8b, and 8c showed enhanced antioxidant activity. jchemrev.comjchemrev.com | |

| Hypolipidemic | Thiomorpholine derivatives of NSAIDs | The indomethacin (B1671933) derivative decreased total cholesterol, triglycerides, and LDL cholesterol by 73%, 80%, and 83%, respectively. nih.gov |

| Thiomorpholine derivatives with an antioxidant N-substituent | The most active compound decreased triglyceride, total cholesterol, and low-density lipoprotein levels by 80%, 78%, and 76%, respectively. jchemrev.comnih.gov | |

| Anticancer | Substituted morpholine (B109124) and thiomorpholine derivatives | Investigated for their interaction with topoisomerase II, a significant target in cancer treatment. wisdomlib.org |

| Thiomorpholine derivatives | Displayed activity against the Renal UO-31 cancer cell line. jchemrev.com | |

| Antitubercular | Schiff base and β-lactam derivatives of thiomorpholine | Thiomorpholine derivative 7b and Schiff base 7c exhibited very good activity against Mycobacterium smegmatis at a dose of 7.81 μg/mL. jchemrev.comjchemrev.com |

Detailed research findings have further elucidated the potential of these compounds. For instance, in the realm of antimicrobial activity, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide thiomorpholine have been synthesized and evaluated. nih.gov This led to the identification of several potent leads, including orally active oxazolidinones with enhanced activity against respiratory tract pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov

In terms of anti-inflammatory and hypolipidemic actions, novel amides of NSAIDs such as ibuprofen (B1674241) and indomethacin with thiomorpholine have been synthesized. nih.gov These derivatives not only retained or improved the anti-inflammatory effects of the parent drugs but also demonstrated significant hypolipidemic properties. nih.gov For example, the indomethacin derivative was found to be a potent agent in reducing total cholesterol, triglycerides, and LDL cholesterol. nih.gov Similarly, a series of thiomorpholine derivatives incorporating an antioxidant moiety as the N-substituent were found to inhibit lipid peroxidation and demonstrate hypocholesterolemic and hypolipidemic action. nih.gov The most active compound in this series significantly reduced plasma triglyceride, total cholesterol, and LDL levels, suggesting its potential as an antiatherogenic agent. jchemrev.comnih.gov

The anticancer potential of thiomorpholine derivatives has also been a subject of investigation. Molecular docking studies have explored the interaction of designed morpholine and thiomorpholine derivatives with topoisomerase II, a crucial enzyme in DNA replication, indicating their potential as inhibitors. wisdomlib.org Furthermore, certain thiomorpholine derivatives have shown activity against specific cancer cell lines, such as the Renal UO-31 cancer cell line. jchemrev.com

The versatility of the thiomorpholine scaffold is also evident in its application as a precursor in the synthesis of compounds targeting a variety of diseases, including its use in developing kinase inhibitors, reverse transcriptase inhibitors, and agents for diabetes and migraines. mdpi.com The sulfur atom in the thiomorpholine ring increases lipophilicity and provides a site for metabolic oxidation, which can be advantageous in drug design. mdpi.com

Structure Activity Relationship Sar Studies of 4 3,4,5 Trimethoxybenzyl Thiomorpholine Analogues

Impact of Substitutions on the Thiomorpholine (B91149) Ring

The thiomorpholine ring is a six-membered saturated heterocycle that serves as a crucial scaffold in many biologically active compounds. jchemrev.comresearchgate.net Modifications to this ring, both in its core structure and at the nitrogen position, can significantly alter the pharmacological profile of the parent compound.

Thiomorpholine is the thio-analogue of morpholine (B109124), where the oxygen atom is replaced by a sulfur atom. jchemrev.comresearchgate.net This bioisosteric replacement—the substitution of one atom or group for another with similar physical or chemical properties—can lead to significant changes in biological activity. Sulfur's unique chemical properties, including its size, electronegativity, and ability to exist in various oxidation states, contribute to its distinct role in molecular interactions. nih.gov

The strategy of replacing oxygen with sulfur has been explored to create more effective antioxidants and modulate biological activity. mdpi.com For instance, in some molecular scaffolds, the isosteric replacement of oxygen with sulfur has been shown to increase radical scavenging activity. mdpi.com While direct SAR studies on 4-(3,4,5-trimethoxybenzyl)thiomorpholine comparing it to its morpholine counterpart are not extensively detailed in the provided context, the principle of bioisosterism is a fundamental strategy in medicinal chemistry. beilstein-journals.org The larger size and different electronic properties of the sulfur atom compared to oxygen can alter the conformation of the heterocyclic ring and its binding interactions with biological targets. This can influence the compound's potency, selectivity, and metabolic stability.

The substituent attached to the nitrogen atom of the thiomorpholine ring plays a pivotal role in determining the compound's biological efficacy. Various studies on N-substituted thiomorpholine derivatives have demonstrated that the nature of this substituent is a key determinant of activity. For example, a series of N-azole substituted thiomorpholine derivatives were synthesized and evaluated for antioxidant and cytotoxic activities. nih.gov Within this series, specific substitutions led to potent activity; for instance, a thiazolyl thiomorpholine derivative with a chloro substituent on an associated aromatic ring was identified as a notable lead for cytotoxic activity against A549 and HeLa cancer cell lines. nih.gov

In other studies involving quinoline (B57606) derivatives, coupling with thiomorpholine and other N-substituted heterocycles like piperazine (B1678402) resulted in potent antitubercular agents. nih.govresearchgate.net This highlights that the N-substituent is a critical component of the pharmacophore, contributing significantly to the molecule's interaction with its biological target. The 3,4,5-trimethoxybenzyl group in the title compound is one such N-substituent, and its specific structure is crucial for its activity, as discussed in the following sections.

Influence of Modifications to the 3,4,5-Trimethoxybenzyl Moiety

The 3,4,5-trimethoxybenzyl moiety is a well-established pharmacophore found in numerous biologically active compounds, particularly those that interact with tubulin. nih.govsemanticscholar.org

The three methoxy (B1213986) groups on the phenyl ring are critical for biological activity. nih.govsemanticscholar.org The 3,4,5-trimethoxyphenyl (TMP) group is a common feature in many colchicine (B1669291) binding site inhibitors (CBSIs) and is considered essential for maintaining the molecular conformation required for optimal binding to tubulin. nih.gov

The position of methoxy groups has also been shown to significantly affect the biological properties and pharmacokinetics of other classes of compounds. nih.gov Despite the general observation that modifying the TMP moiety is detrimental, some research has shown that isosteric replacement can lead to improved activity. For example, an analogue of the tubulin inhibitor VERU-111, where two adjacent methoxy groups were linked into a conformationally restricted ring system, demonstrated more potent antiproliferative activity. nih.gov

Table 1: Impact of TMP Moiety Modification on Antiproliferative Activity This table is interactive. Click on the headers to sort the data.

| Compound | Modification to TMP Moiety | Cell Line | IC50 (nM) |

|---|---|---|---|

| VERU-111 | Unmodified 3,4,5-trimethoxyphenyl | Melanoma | 5.6–8.1 |

| Analogue 13f | 3-methoxybenzo nih.govnih.gov-dioxene | Melanoma | 1.1–3.3 |

The benzyl (B1604629) linker, the methylene (B1212753) (-CH2-) group connecting the TMP ring to the thiomorpholine nitrogen, is another key structural element. In many tubulin polymerization inhibitors that feature a TMP moiety, it is attached to another ring system through a linker that is typically one to three atoms in length. semanticscholar.org This linker provides the correct spatial orientation between the two key parts of the molecule, allowing them to interact effectively with their respective binding sites on the target protein.

SAR studies on various classes of compounds have underscored the importance of the benzyl group. For example, in a series of acetylcholinesterase inhibitors, the 1-benzyl group on a piperidine (B6355638) ring was a core component of the active compounds. nih.gov Similarly, in the design of anti-inflammatory agents based on a 1,3-thiazole scaffold, the 4-benzyl group was a key feature derived from the lead molecule. nih.gov The flexibility and length of this linker are critical; altering it can change the distance and geometry between the TMP and thiomorpholine moieties, thereby disrupting the optimal interaction with the biological target and reducing or abolishing activity.

Relationship Between Molecular Architecture and Specific Target Interactions

The 3,4,5-trimethoxyphenyl (TMP) moiety is widely recognized as a crucial tubulin-binding element. semanticscholar.org It plays an essential role in establishing high binding affinity by fitting into a specific pocket within the tubulin protein. nih.gov Molecular docking studies of related compounds have shown that this moiety is critical for these interactions. semanticscholar.orgresearchgate.net The methoxy groups can form hydrogen bonds and other electrostatic interactions with amino acid residues in the binding site, anchoring one end of the molecule. uba.ar

Computational Chemistry and Molecular Modeling of 4 3,4,5 Trimethoxybenzyl Thiomorpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 4-(3,4,5-trimethoxybenzyl)thiomorpholine, docking simulations would be instrumental in understanding its binding affinity and mode of interaction with various protein targets.

The thiomorpholine (B91149) ring is a recognized scaffold in medicinal chemistry, known to interact with various enzymes. researchgate.netjchemrev.com While direct docking studies on this compound are scarce, research on related structures provides valuable insights. For instance, thiomorpholine derivatives have been explored as potential anti-inflammatory agents, suggesting possible interactions with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netjchemrev.com

The 3,4,5-trimethoxybenzyl group is a key feature of Trimethoprim, a well-known inhibitor of Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. This suggests that this compound could also be investigated as a potential DHFR inhibitor. Docking studies would likely show the trimethoxybenzyl moiety fitting into the enzyme's active site, a common interaction for this class of inhibitors.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a classic feature of many potent tubulin polymerization inhibitors that bind at the colchicine (B1669291) site. nih.govnih.gov This makes tubulin a primary target for docking studies involving this compound. It is anticipated that the TMP group would form key hydrogen bonds and hydrophobic interactions within the colchicine binding pocket of tubulin, destabilizing the microtubule structure. nih.govresearchgate.net Studies on related 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have shown potent inhibition of tubulin polymerization, with IC50 values in the nanomolar range for the most active compounds. nih.gov

Additionally, both morpholine (B109124) and thiomorpholine scaffolds have been incorporated into molecules designed as kinase inhibitors. e3s-conferences.orgmdpi.com Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is linked to diseases like cancer. Therefore, docking this compound against various kinase receptors would be a logical step to explore its potential as an anticancer agent.

| Analogue Compound | Target | Inhibition of Tubulin Polymerization (IC50, µM) | Antiproliferative Activity (IC50, nM) |

|---|---|---|---|

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g) | Tubulin | 0.67 | 16-23 |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiophene (4i) | Tubulin | 0.75 | 35-77 |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-7-methoxybenzo[b]thiophene (4j) | Tubulin | 0.80 | 39-90 |

| Combretastatin (B1194345) A-4 (CA-4) (Reference) | Tubulin | 1.3 | 1-3 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. youtube.comyoutube.com For this compound, a pharmacophore model would likely highlight the hydrogen bond acceptors (oxygen atoms of the methoxy (B1213986) groups) and the hydrophobic features of the aromatic ring and the thiomorpholine moiety. nih.gov

Such a model can be used as a 3D query to screen large chemical databases (virtual screening) to identify other structurally diverse compounds that fit the model and may possess similar biological activities. researchgate.net This approach is efficient for discovering novel lead compounds. For example, a pharmacophore model based on the verapamil-binding site was used to identify active esters containing a 1-(3,4,5-trimethoxyphenyl) group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses (if applicable for analogues)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies for this compound itself are reported, this methodology would be highly applicable to a series of its analogues.

By synthesizing and testing a library of related compounds with variations in the substitution pattern on the benzyl (B1604629) ring or the thiomorpholine moiety, a QSAR model could be developed. This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts the biological activity. Such models are invaluable for optimizing lead compounds to enhance their potency and reduce potential toxicity. QSAR studies have been successfully applied to other heterocyclic structures, such as thiophene (B33073) derivatives, to predict their inhibitory activity against targets like Polo-Like Kinase 1. nih.gov

In Silico Prediction of Potential Biological Targets

In silico target prediction tools use algorithms to forecast the likely biological targets of a compound based on its chemical structure. These methods compare the query molecule to databases of known ligands and their targets. nih.gov

For this compound, such predictions would likely highlight its potential to interact with tubulin and various kinases, given the known activities of the TMP and thiomorpholine scaffolds. nih.govmdpi.com Furthermore, these tools might uncover novel, unanticipated targets, thereby broadening the scope of its therapeutic potential. Studies on thiomorpholine derivatives have pointed towards activities such as antioxidant and hypolipidemic effects, suggesting interactions with enzymes like squalene (B77637) synthase. nih.gov

Derivatization Strategies and Analogue Design Based on the 4 3,4,5 Trimethoxybenzyl Thiomorpholine Scaffold

Design Principles for Novel Thiomorpholine (B91149) Derivatives

The design of new analogues based on the thiomorpholine scaffold is guided by established structure-activity relationships (SAR) and pharmacophore modeling. jchemrev.comnih.gov The thiomorpholine ring is not merely a passive linker but an integral component of the pharmacophore that can engage in crucial interactions with biological targets. researchgate.net Design principles often focus on substitutions at the nitrogen atom and on the heterocyclic ring itself.

Key design considerations include:

N-Substitution: The substituent on the nitrogen atom of the thiomorpholine ring is a primary point for diversification and significantly influences the molecule's biological activity. jchemrev.comnih.gov For instance, incorporating an antioxidant moiety as the N-substituent has led to derivatives with both hypocholesterolemic and antioxidant properties. nih.gov

Ring Modification: Computational models have suggested that certain positions on the thiomorpholine ring, such as the 6th position, are solvent-exposed and can be modified by adding substituents to alter physical characteristics with minimal loss of enzyme inhibitory activity. jchemrev.com

Target-Specific Design: Derivatives can be rationally designed to inhibit specific enzymes. For example, a series of thiomorpholine-bearing compounds were designed and synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors for the potential treatment of type 2 diabetes. jchemrev.com The activity of these inhibitors was found to be dependent on the specific amino acid-derived moieties attached to the thiomorpholine core. jchemrev.com

The following table summarizes the inhibitory activity of selected thiomorpholine derivatives designed as DPP-IV inhibitors, illustrating the impact of N-substituent modification.

| Compound ID | N-Substituent Moiety | In Vitro DPP-IV Inhibition IC₅₀ (µmol/L) |

| 16a | L-isoleucyl | 6.93 |

| 16b | L-valyl | 6.29 |

| 16c | L-tert-leucyl | 3.40 |

| Data sourced from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors. jchemrev.com |

Strategies for Further Functionalization of the Trimethoxybenzyl Moiety

The 3,4,5-trimethoxybenzyl group is a well-known pharmacophore, notably present in potent tubulin polymerization inhibitors like podophyllotoxin. nih.govnih.gov Its presence in the 4-(3,4,5-trimethoxybenzyl)thiomorpholine scaffold offers a strategic site for modifications aimed at enhancing or modulating biological activity. mdpi.com Functionalization strategies often involve altering the substitution pattern of the phenyl ring or modifying the benzylic linker.

Research on other trimethoxyphenyl (TMP)-based analogues provides a framework for potential modifications. In one study, the azalactone ring attached to a 3,4,5-trimethoxybenzylidene group was varied to produce novel compounds with significant cytotoxic activity against hepatocellular carcinoma (HepG2) cells. nih.gov These modifications demonstrate that even distant changes can influence the activity conferred by the TMP group. The resulting compounds were found to inhibit β-tubulin polymerization and induce cell cycle arrest at the G2/M phase. nih.gov

The table below presents the cytotoxic activity of several synthesized trimethoxyphenyl-based analogues, showing how functionalization of the scaffold impacts anticancer potency.

| Compound ID | Core Heterocyclic Ring | Cytotoxic Activity IC₅₀ (µM) against HepG2 |

| 9 | N-phenyl triazinone | 1.38 |

| 10 | Diamide | 2.54 |

| 11 | Imidazolone | 3.21 |

| Data sourced from a study on the synthesis and biological activity of novel trimethoxyphenyl-based analogues. nih.gov |

These findings suggest that attaching different heterocyclic systems to the trimethoxybenzyl moiety is a viable strategy for generating novel, potent compounds. nih.gov

Development of Hybrid Molecules by Linking Additional Pharmacophores

A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are linked together to produce a single molecule with potentially enhanced or synergistic activity. researchgate.net The this compound scaffold is an excellent candidate for this approach, allowing for the covalent linkage of other biologically active motifs to either the thiomorpholine ring or the trimethoxybenzyl group.

For example, a study based on this principle involved synthesizing novel indole-pyrimidine hybrids bearing a morpholine (B109124) or thiomorpholine moiety. researchgate.net This approach combines the pharmacophoric properties of the indole (B1671886) and pyrimidine (B1678525) systems with that of the thiomorpholine ring. The resulting hybrids demonstrated potent antiproliferative activity against several cancer cell lines, with the most promising compound showing an IC₅₀ value of 0.29 µM against the MCF-7 breast cancer cell line. researchgate.net The mechanism of action for these hybrids was linked to the inhibition of tubulin polymerization, a target also associated with the trimethoxyphenyl group. nih.govresearchgate.net

The following table showcases the antiproliferative activity of representative indole-pyrimidine-thiomorpholine hybrids.

| Compound ID | Cancer Cell Line | Antiproliferative Activity IC₅₀ (µM) | Tubulin Polymerization Inhibition (%) at 10 µM |

| 14 | HeLa | 2.51 | Not Reported |

| 15 | MCF-7 | 0.29 | 42% |

| 15 | HeLa | 4.04 | 42% |

| 15 | HCT116 | 9.48 | 42% |

| Data sourced from a study on indole-pyrimidine hybrids. researchgate.net |

This strategy of creating hybrids, such as linking the thiomorpholine scaffold to other anticancer pharmacophores like quinoline (B57606) or chalcone (B49325) derivatives, represents a promising avenue for developing new therapeutic agents. nih.govnih.gov

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties. nih.govipinnovative.com This principle can be applied to the this compound scaffold in several ways.

Thiomorpholine Ring Analogues: The most direct bioisosteric replacement is the substitution of the thiomorpholine ring with its oxygen analogue, morpholine. mdpi.com While structurally similar, this change has significant physicochemical consequences. The sulfur atom in thiomorpholine increases lipophilicity compared to the oxygen in morpholine. mdpi.com Furthermore, the sulfur atom serves as a "metabolically soft spot" due to its susceptibility to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can be a strategy to modulate the metabolic profile of a drug candidate. mdpi.com

Replacement of the Phenyl Ring: The trimethoxyphenyl ring can be replaced by other aromatic or heteroaromatic systems. Bioisosteric replacement of a phenyl ring with heterocycles like pyridine (B92270) or thiophene (B33073) can alter electronic properties, hydrogen bonding capacity, and metabolic stability. nih.govresearchgate.net

Modification of Methoxy (B1213986) Groups: The methoxy groups on the benzyl (B1604629) ring are also targets for bioisosteric replacement. Replacing a methoxy group with a fluorine atom or other small substituents can influence binding affinity and metabolic pathways. nih.gov Studies on related dimethoxyphenyl compounds have shown that replacing methoxy groups with small alkyl or cyclic ethers can restore metabolic stability while avoiding the potential formation of reactive metabolites. cambridgemedchemconsulting.com

The impact of bioisosteric replacement is exemplified in a study on quinazoline (B50416) derivatives, where replacing a carbon atom with a sulfur atom in a side chain drastically altered the molecule's anti-inflammatory activity and its predicted affinity for the COX-1 enzyme. nih.govmdpi.com This highlights how a seemingly minor structural change can lead to a significant shift in biological function.

Future Directions and Unexplored Avenues in the Research of 4 3,4,5 Trimethoxybenzyl Thiomorpholine

Expanding the Scope of Biological Investigations to New Target Pathways

The structural components of 4-(3,4,5-trimethoxybenzyl)thiomorpholine suggest that its biological activity may extend beyond currently identified targets. The trimethoxyphenyl group is a classic feature of tubulin polymerization inhibitors, but the broader family of trimethoxybenzyl compounds has shown interactions with a variety of cellular signaling pathways. nih.govresearchgate.net Similarly, the thiomorpholine (B91149) scaffold is recognized for a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, indicating its ability to interact with diverse biological targets. jchemrev.comresearchgate.netresearchgate.net

Future research should systematically evaluate the effect of this compound on signaling pathways that are critical in complex diseases but remain unexplored for this specific molecule. Dysregulation of pathways such as the mammalian target of rapamycin (B549165) (mTOR), Hippo, Hedgehog, and Notch is a hallmark of many cancers and other proliferative disorders. researchgate.netmdpi.comresearchgate.net Investigating the modulatory effects of the compound on these key cascades could reveal novel mechanisms of action and open up new therapeutic applications. For instance, the mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy. mdpi.comresearchgate.net A recent study developed a pharmacological tool to simultaneously target three different proteins in breast cancer cells, highlighting the potential for multi-targeting therapies. news-medical.net

Table 1: Potential New Target Pathways for this compound

| Target Pathway | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| mTOR Signaling Pathway | Central regulator of cell growth and metabolism; frequently dysregulated in cancer. researchgate.netmdpi.com The trimethoxybenzyl moiety is present in other known mTOR pathway modulators. | Cancer, Diabetes, Obesity mdpi.com |

| Hippo Signaling Pathway | Plays a crucial role in cell proliferation and apoptosis. researchgate.net Its effectors, YAP and TAZ, are key transcriptional co-activators in cancer. | Cancer (especially lung cancer) researchgate.net |

| Hedgehog Signaling Pathway | Aberrant activation is linked to the development and progression of various cancers, including pancreatic cancer. researchgate.net | Pancreatic Cancer, Basal Cell Carcinoma |

| Notch Signaling Pathway | Involved in cell development, differentiation, and tumorigenesis through the regulation of cell proliferation and metastasis. researchgate.net | Solid Tumors, Leukemia |

| Wnt/β-catenin Pathway | Fundamental in embryonic development and adult tissue homeostasis; its dysregulation is a key factor in colorectal cancer. | Colorectal Cancer, Fibrotic Diseases |

Advanced Synthetic Methodologies for Enhanced Structural Diversity

The biological profile of this compound can be significantly expanded and optimized through the generation of a diverse library of analogues. While classical synthetic methods, such as the condensation of 3,4,5-trimethoxybenzyl chloride with thiomorpholine or nucleophilic aromatic substitution, are effective for producing the core structure, they are not always efficient for generating wide structural diversity. nih.govmdpi.com

Advanced synthetic methodologies offer the potential to rapidly create novel derivatives. Techniques such as combinatorial chemistry, which has been successfully used for synthesizing derivatives of related compounds, can be employed to systematically modify the molecule. mdpi.com Furthermore, the adoption of flow chemistry could enable a more controlled, efficient, and scalable synthesis of analogues.

Future synthetic efforts could focus on several key areas:

Modification of the Thiomorpholine Ring: Introducing substituents at different positions on the thiomorpholine ring could modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Functionalization of the Benzyl (B1604629) Moiety: While the trimethoxy substitution is crucial, further functionalization of the aromatic ring could lead to enhanced target affinity and selectivity.

Oxidation of the Sulfur Atom: The thiomorpholine sulfur is a "metabolically soft spot" that can be easily oxidized to the corresponding sulfoxide (B87167) and sulfone. mdpi.com These oxidized derivatives should be synthesized and evaluated, as they may possess unique biological activities and pharmacokinetic profiles.

Application of Artificial Intelligence and Machine Learning in Compound Design

For this compound, AI and ML can be pivotal in guiding the synthesis of next-generation analogues with improved potency and selectivity. nih.govcecam.org Specific applications include:

De Novo Design: Generative models can design entirely new molecules based on the core scaffold of this compound, optimized for predicted activity against specific targets. harvard.edu

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized, saving time and resources. nih.gov Graph neural networks (GNNs), for example, are particularly effective at learning from molecular structures to predict their properties. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules that are likely to interact with a desired biological target, prioritizing candidates for experimental testing. nih.gov

Table 2: AI and Machine Learning Applications in the Design of this compound Analogues

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. | Generation of diverse and novel analogues with optimized properties. |

| Graph Neural Networks (GNNs) | Prediction of molecular properties and bioactivity from the compound's graph structure. nih.gov | Accurate prediction of efficacy and toxicity, guiding lead optimization. |

| Deep Learning Models | Analysis of complex biological data to predict drug-target interactions. nih.gov | Identification of novel biological targets and elucidation of mechanisms of action. |

| Reinforcement Learning | Iterative optimization of molecular structures to maximize a desired property (e.g., binding affinity). harvard.edu | Design of highly potent and selective compounds through guided exploration of chemical space. |

Role of this compound as a Precursor for Complex Molecular Architectures

Beyond its own potential biological activity, this compound can serve as a valuable starting material or building block for the synthesis of more complex and multifunctional molecules. mdpi.com The inherent chemical functionalities of the compound—the secondary amine within the thiomorpholine ring (in its precursor form), the benzyl group, and the sulfur atom—provide multiple handles for chemical modification.

Future research could explore its use in constructing:

Hybrid Molecules: The compound could be conjugated with other known pharmacophores to create hybrid molecules designed to interact with multiple targets simultaneously. This is a promising strategy for treating complex multifactorial diseases like cancer.

PROTACs and Molecular Glues: The thiomorpholine moiety could be incorporated into Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are novel therapeutic modalities designed to induce the degradation of specific disease-causing proteins.

Polymer Conjugates: The unique properties of the thiomorpholine ring, such as its potential for enhancing water solubility and its low biological toxicity, make it an attractive component for conjugation to polymers for applications in drug delivery and biomaterials. researchgate.net For instance, polymers containing thiomorpholine have been investigated as platforms for various biological applications. researchgate.net

By viewing this compound not just as an end product but as a versatile precursor, chemists can unlock new avenues for creating sophisticated molecular architectures with novel functions and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,4,5-trimethoxybenzyl)thiomorpholine, and what experimental precautions are necessary?

- Methodology : The compound is typically synthesized via nucleophilic substitution using 3,4,5-trimethoxybenzyl chloride (CAS 3840-30-0) and thiomorpholine in a polar aprotic solvent like acetone or DMF. Potassium carbonate is often employed as a base to deprotonate thiomorpholine, enhancing reactivity .

- Precautions : Due to thiomorpholine’s flammability (GHS Category 4) and skin corrosion/irritation risks (GHS Category 1A–1C), reactions must be conducted under inert gas (e.g., N₂), with PPE including nitrile gloves and fume hood containment .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase gradient of acetonitrile/water (70:30 to 95:5) .

- NMR : Key signals include δ 3.85–3.92 ppm (OCH₃ groups) and δ 2.60–3.10 ppm (thiomorpholine CH₂-S/CH₂-N) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 312.14 (C₁₅H₂₁NO₃S⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Case Study : Derivatives like 2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide show variable antitumor activity (GI₅₀: 6.33–17.90 µM) depending on substituents. To address discrepancies:

- Structure-Activity Relationship (SAR) : Replace the thiomorpholine core with piperazine or morpholine to assess scaffold dependency .

- Solubility Adjustments : Introduce polar groups (e.g., hydroxyls) to improve bioavailability, as logP >3 may hinder cellular uptake .

Q. How can crystallographic data for this compound complexes be refined to resolve disorder in trimethoxybenzyl groups?

- Crystallography Workflow :

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion .

- Refinement in SHELXL : Apply restraints (e.g., SIMU/ISOR) for disordered methoxy groups. Validate using R₁ residuals (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What computational methods predict the sigma receptor binding affinity of this compound analogs?

- Docking Protocols :

- Target Preparation : Retrieve sigma receptor (PDB: 6DK1) and optimize protonation states using Schrödinger’s Protein Preparation Wizard.

- Ligand Docking : Glide SP mode with OPLS4 forcefield; prioritize poses with hydrogen bonds to Asp126 and hydrophobic contacts with Phe196 .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in vitro assays?

- GHS Compliance :

- Storage : In airtight containers under argon at –20°C to prevent oxidation of the thiomorpholine sulfur .

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite. Avoid aqueous washes due to flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.